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5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde Documentation Hub

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  • Product: 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde
  • CAS: 1537906-49-2

Core Science & Biosynthesis

Foundational

Technical Guide: Fluorinated Biphenyl Carbaldehyde Building Blocks in Medicinal Chemistry

Executive Summary This technical guide analyzes the strategic utility of fluorinated biphenyl carbaldehydes as high-value building blocks in drug discovery. It details their synthesis via Suzuki-Miyaura cross-coupling, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the strategic utility of fluorinated biphenyl carbaldehydes as high-value building blocks in drug discovery. It details their synthesis via Suzuki-Miyaura cross-coupling, their role in modulating physicochemical properties (lipophilicity, metabolic stability), and their versatility as divergent intermediates. Special emphasis is placed on the "ortho-fluorine effect" for conformational control and the aldehyde group's utility in late-stage functionalization.

Strategic Rationale: The Triad of Utility

The integration of a fluorinated biphenyl carbaldehyde moiety addresses three critical challenges in modern medicinal chemistry:

Metabolic Stability (The Fluorine Blockade)

Metabolic attrition often occurs via oxidative metabolism at electron-rich aromatic sites. Replacing hydrogen with fluorine (


 Å vs. 

Å) blocks Cytochrome P450-mediated hydroxylation without significantly altering steric bulk.
  • Mechanism: The high electronegativity of fluorine pulls electron density from the aromatic ring, deactivating it toward electrophilic attack by CYP450 enzymes.

  • Impact: Extends in vivo half-life (

    
    ) and improves bioavailability.[1]
    
Conformational Control (The Ortho-Effect)

The biphenyl system is rarely planar due to steric clash between ortho-hydrogens.

  • Ortho-Fluorination: Introducing a fluorine atom at the ortho position creates a specific dihedral angle (twist). This is governed by a balance between steric repulsion (F is larger than H) and the minimization of electronic repulsion between the fluorine lone pairs and the

    
    -system of the adjacent ring.
    
  • Application: This "pre-organized" conformation can reduce the entropic penalty of binding to a protein target.

The Carbaldehyde "Linchpin"

The aldehyde (-CHO) functionality is a versatile electrophilic handle, enabling rapid diversification into:

  • Amines: Via reductive amination (library generation).[2]

  • Alkenes/Styrenes: Via Wittig or Horner-Wadsworth-Emmons reactions.

  • Heterocycles: Precursor for imidazoles, oxazoles, and quinolines.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[3][4][5]

The most robust route to fluorinated biphenyl carbaldehydes is the palladium-catalyzed coupling of a fluorinated phenylboronic acid with a bromobenzaldehyde (or vice versa).

Critical Reaction Parameters

Fluorinated substrates present unique challenges. Electron-deficient fluorinated boronic acids are prone to protodeboronation (loss of the boron group) under basic conditions before coupling occurs.

ParameterRecommendationRationale
Catalyst

or

Bidentate ligands (dppf) resist de-ligation and enhance stability with electron-poor substrates.
Base

or

Weaker bases minimize protodeboronation compared to hydroxides or alkoxides.
Solvent 1,4-Dioxane/Water (4:1)Aqueous component is essential for the transmetallation step; Dioxane solubilizes the organic halides.
Temperature 80–100 °CSufficient energy for oxidative addition of electron-rich aryl bromides; lower temps may be used for iodides.
Synthesis Workflow Diagram

SuzukiSynthesis cluster_side Side Reactions to Avoid Start Start: Substrate Selection Boronic Fluorinated Phenyl Boronic Acid Start->Boronic Halide Bromobenzaldehyde Start->Halide Mix Mix in Solvent (Dioxane/H2O) Boronic->Mix Halide->Mix Catalyst Add Catalyst/Base (Pd(dppf)Cl2 / K3PO4) Mix->Catalyst Heat Reflux (80-100°C) 4-12 Hours Catalyst->Heat Workup Workup & Purification (Extraction/Column) Heat->Workup DeBor Protodeboronation (Base too strong) Heat->DeBor Risk Homo Homo-coupling (Oxidative) Heat->Homo Risk Product Fluorinated Biphenyl Carbaldehyde Workup->Product

Caption: Optimized Suzuki-Miyaura workflow for fluorinated biphenyl carbaldehyde synthesis, highlighting critical reagents and risk factors.

Divergent Reactivity & Applications

Once synthesized, the carbaldehyde serves as a "hub" for late-stage diversification.

Reductive Amination (The Primary Application)

The most common application is coupling with amines to generate secondary or tertiary amines. This is pivotal for optimizing solubility and basicity (pKa modulation).

  • Reagent Choice: Sodium triacetoxyborohydride (

    
    ) is preferred over 
    
    
    
    because it selectively reduces the iminium ion intermediate without reducing the aldehyde itself, preventing alcohol byproducts.
Divergent Synthesis Diagram

ReactivityHub Hub Fluorinated Biphenyl Carbaldehyde Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Hub->Path1 Path2 Wittig Reaction (Ph3P=CH-R) Hub->Path2 Path3 Oxidation (NaClO2) Hub->Path3 Path4 Heterocyclization (TosMIC / Glyoxal) Hub->Path4 Prod1 Biphenyl Amines (Library Gen) Path1->Prod1 Prod2 Styryl Derivatives Path2->Prod2 Prod3 Biphenyl Carboxylic Acids Path3->Prod3 Prod4 Imidazoles / Oxazoles Path4->Prod4

Caption: The carbaldehyde group acts as a divergent hub, enabling access to four distinct chemical spaces from a single intermediate.

Experimental Protocols

Synthesis of 4'-Fluoro[1,1'-biphenyl]-4-carbaldehyde

Objective: Synthesis of the core scaffold via Suzuki coupling.

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • 
     (0.03 eq)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine 4-bromobenzaldehyde (185 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Degas: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge with nitrogen for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add

    
     (22 mg, 0.03 mmol) quickly under a nitrogen stream. Seal the vial.
    
  • Reaction: Heat the mixture to 90 °C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield the white solid product.
    
Reductive Amination Protocol

Objective: Derivatization of the aldehyde to a secondary amine.[2][3]

Reagents:

  • Fluorinated Biphenyl Carbaldehyde (1.0 eq)

  • Primary Amine (

    
    ) (1.1 eq)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (5 mL). Add catalytic acetic acid. Stir at room temperature for 30–60 minutes.

  • Reduction: Add

    
     (159 mg, 0.75 mmol) in one portion.
    
  • Reaction: Stir at room temperature for 4–12 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry over

    
     and concentrate.
    
  • Purification: Purify via chromatography (DCM/MeOH gradient).

Case Study: Impact on Drug Design

Example: CYP17 Inhibitors for Prostate Cancer Research into CYP17 inhibitors demonstrated the critical nature of fluorine positioning on the biphenyl scaffold.[4]

  • Meta-Substitution: Introduction of fluorine at the meta position of the biphenyl ring significantly improved inhibitory activity (

    
    ) and metabolic stability compared to the non-fluorinated analog.
    
  • Ortho-Substitution: Conversely, ortho-fluorine substitution resulted in decreased potency due to steric clash preventing the molecule from adopting the required planar conformation within the enzyme active site.

  • Takeaway: This highlights the necessity of screening different fluorinated isomers (ortho, meta, para) during the building block selection phase.

References

  • Suzuki-Miyaura Coupling of Fluorinated Substrates

    • Title: Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Metabolic Stability & HIV Inhibitors

    • Title: Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors.[5]

    • Source: Acta Pharmaceutica Sinica B / PMC.
    • URL:[Link]

  • Fluorine in Drug Discovery (General Review)

    • Title: Fluorine in drug discovery: Role, design and case studies.[1][6]

    • Source: Pharmacy & Pharmacology Intern
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Application Notes and Protocols for the Reductive Amination of 3-Fluorocyclobutane-1-carbaldehyde.
    • Source: BenchChem.[3]

  • Ortho-Fluorine Effect & CYP17

    • Title: The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors.[4]

    • Source: Bioorganic & Medicinal Chemistry / PubMed.
    • URL:[Link]

Sources

Exploratory

Comparative Technical Analysis: 5-Fluoro vs. 4'-Fluoro Biphenyl-2-Carbaldehyde

Executive Summary In the optimization of biaryl scaffolds for medicinal chemistry and materials science, the precise placement of fluorine substituents dictates metabolic fate, electronic character, and downstream synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of biaryl scaffolds for medicinal chemistry and materials science, the precise placement of fluorine substituents dictates metabolic fate, electronic character, and downstream synthetic utility. This guide analyzes the structural and functional divergence between 5-fluorobiphenyl-2-carbaldehyde (Isomer A) and 4'-fluorobiphenyl-2-carbaldehyde (Isomer B) .[1][2][3] While both share the C13H9FO formula, their reactivity profiles are orthogonal: Isomer A modulates the electrophilicity of the aldehyde via direct ring effects, whereas Isomer B utilizes the fluorine atom as a distal metabolic blocker and lipophilic anchor, leaving the aldehyde electronically isolated.

Structural & Electronic Topology

To understand the reactivity differences, one must first map the atomic connectivity relative to the biaryl axis.

Isomer Definition[2][3]
  • Isomer A (5-Fluoro): The fluorine atom is located on the same ring as the aldehyde functionality.[1][2] Using standard biphenyl numbering where the bridgehead is C1/C1':

    • Aldehyde at C2.[1][2][3][4]

    • Fluorine at C5 (para to the aldehyde, meta to the bridgehead).[1]

  • Isomer B (4'-Fluoro): The fluorine atom is located on the distal phenyl ring.[1][2][3]

    • Aldehyde at C2.[1][2][3][4]

    • Fluorine at C4' (para to the bridgehead on the non-formyl ring).[1]

Electronic Influence Vectors

The position of the fluorine atom creates distinct electronic environments for the aldehyde group, which is the primary handle for downstream reactions (e.g., reductive amination, Knoevenagel condensation).

Feature5-Fluoro (Proximal)4'-Fluoro (Distal)
Electronic Effect Direct Resonance/Induction: F is para to the carbonyl.[1][2][3] The inductive withdrawal (

) increases electrophilicity, but resonance donation (

) stabilizes the carbonyl carbon.[1]
Through-Space/Field: The biphenyl system is twisted (~44-60° dihedral angle) due to steric clash between the C2-CHO and C2'-H. Conjugation is broken; F exerts only a weak inductive effect.[1][2][3]
Aldehyde Reactivity Modulated: Slightly deactivated toward nucleophilic attack compared to nitro-variants, but distinct from unsubstituted.[1][2][3]Unperturbed: Reactivity is nearly identical to unsubstituted biphenyl-2-carbaldehyde.[1][2][3]
Dipole Moment Vector sums of C=O and C-F are on the same ring, creating a concentrated dipole.[1]Dipoles are on separate rings; the net molecular dipole depends heavily on the twist angle.[1]
Visualization of Isomeric Differences

The following diagram illustrates the connectivity and the "Twisted" nature of the biphenyl bond which isolates the 4'-fluoro effect.

IsomerComparison cluster_A Isomer A: 5-Fluoro (Proximal) cluster_B Isomer B: 4'-Fluoro (Distal) A_Struct Ring A: CHO (C2) + F (C5) Ring B: Unsubstituted A_Effect Effect: Direct electronic modulation of Aldehyde A_Struct->A_Effect Twist Steric Twist (Isolates Rings) B_Struct Ring A: CHO (C2) Ring B: F (C4') B_Effect Effect: Metabolic Blocking (CYP450) Minimial effect on CHO B_Struct->B_Effect

Caption: Structural topology highlighting the proximal vs. distal nature of fluorine substitution.

Synthetic Protocols

Synthesis of these isomers requires selecting the correct halogenated precursor for the Suzuki-Miyaura cross-coupling.[2][3] The choice of catalyst is critical to prevent dehalogenation of the fluorine or oxidation of the aldehyde.

Retrosynthetic Logic
  • 5-Fluoro Route: Requires 2-bromo-5-fluorobenzaldehyde coupled with phenylboronic acid .[1][2][3]

  • 4'-Fluoro Route: Requires 2-bromobenzaldehyde coupled with 4-fluorophenylboronic acid .[1][2][3]

Validated General Procedure (Suzuki-Miyaura)

Note: This protocol is optimized for mild conditions to preserve the aldehyde.[2][3]

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2]

  • Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 mol%) — Preferred over Pd(PPh₃)₄ to avoid phosphine oxide contamination.[1][2]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates).[1][2][3]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1][2][3]

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial or Schlenk flask with the Aryl Bromide, Boronic Acid, and Base. Evacuate and backfill with Argon (3x).[1][2][3]

  • Solvation: Add degassed Dioxane/Water.

  • Catalysis: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min). Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography.

    • 5-Fluoro Isomer: Elutes slightly faster due to lower polarity of the fluorinated aldehyde ring.[1]

    • 4'-Fluoro Isomer: Often co-elutes with unsubstituted impurities; recrystallization from Hexane/EtOH is recommended.[1][2]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl-CHO

Caption: Catalytic cycle for the construction of the fluorinated biaryl core.

Analytical Characterization (Self-Validation)

Distinguishing these isomers requires careful interpretation of NMR data.[1][2][3] The splitting patterns are the "fingerprints" of the substitution pattern.

1H NMR Diagnostics (400 MHz, CDCl₃)
Signal Region5-Fluoro Isomer4'-Fluoro Isomer
Aldehyde (-CHO) Singlet/Doublet (~9.8 ppm): May show small long-range coupling (

) to F-5.[1][2][3]
Singlet (~9.9 ppm): Sharp singlet; no coupling to F.
Ring A (Aldehyde Ring) Complex Multiplet: Protons at C3, C4, C6 show strong H-F coupling (

Hz).[1][2] Look for a td or dd pattern.[1][2][3]
Standard Aromatic: Protons appear as standard doublets/triplets characteristic of 1,2-disubstitution.[1][2][3]
Ring B (Phenyl Ring) Standard Multiplet: 5 protons (monosubstituted benzene pattern).[1][2]AA'BB' / AA'XX' System: The 4'-F ring shows a symmetric, higher-order coupling pattern typical of para-substitution.[1][2][3]
19F NMR (Decoupled)[1][2]
  • 5-Fluoro: Typically ~ -110 to -120 ppm.[1][2][3] Shift is sensitive to the electron-withdrawing aldehyde para to it.[1][2][3]

  • 4'-Fluoro: Typically ~ -115 ppm.[1][2][3] Shift is characteristic of a fluorophenyl group attached to a neutral aryl system.[1][2][3]

Application Profiles

Metabolic Stability (The "Fluorine Scan")

In drug discovery, these isomers represent two different strategies for optimizing DMPK (Drug Metabolism and Pharmacokinetics).[1]

  • 4'-Fluoro (The Metabolic Block): The 4'-position of a biphenyl system is a metabolic "soft spot," highly prone to hydroxylation by CYP450 enzymes (specifically CYP2C9 and CYP3A4).[1][2][3]

    • Strategy: Installing F at 4' blocks this oxidation, significantly extending half-life (

      
      ).[1][2][3]
      
    • Use Case: NSAID optimization (e.g., Flurbiprofen analogs).[1]

  • 5-Fluoro (Electronic Tuning): The 5-position is less metabolically vulnerable.[1][2][3] Fluorine here is used to modulate the pKa of the aldehyde (or subsequent carboxylic acid) and alter the lipophilicity (

    
    ) without changing the distal steric profile.
    
Synthesis of Phenanthridines

Both isomers serve as precursors for phenanthridines via condensation with amines followed by oxidative cyclization.[1][2][3] The position of the fluorine in the final heterocycle is distinct.

  • Pathway: Biphenyl-2-CHO + Aniline

    
     Imine 
    
    
    
    Pd-catalyzed C-H activation
    
    
    Phenanthridine.[1][2][3]
  • Regiochemical Outcome:

    • From 5-Fluoro: Yields 3-fluorophenanthridine (using standard numbering where N=5).[1][2][3] The F remains on the A-ring.[1]

    • From 4'-Fluoro: Yields 8-fluorophenanthridine .[1][2][3] The F ends up on the C-ring (distal from Nitrogen).[2][3]

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.[1][2][3]

    • Source: Organic Chemistry Portal.[1][2][3]

    • URL:[Link]

  • Metabolic Stability of Fluorinated Biphenyls

    • Title: Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life.[1][2][3]

    • Source: University College Dublin Research Repository.[1][2][3]

    • URL:[Link]

  • Synthesis of Phenanthridines from Biphenyl-2-carbaldehydes

    • Title: Come-back of phenanthridine and phenanthridinium derivatives in the 21st century.[1][2][3][5]

    • Source: Beilstein Journal of Organic Chemistry (via NCBI).[1][2]

    • URL:[Link]

  • Physical Properties of 4'-Fluorobiphenyl-2-carbaldehyde

    • Title: 4'-Fluorobiphenyl-2-carbaldehyde Product Page.[1][2]

    • Source: Sigma-Aldrich.[1][2][3]

Sources

Foundational

5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde PubChem and ChemSpider data

The following technical guide details the chemical identity, physicochemical profile, and synthetic methodology for 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde . This guide is structured for researchers requiring a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, physicochemical profile, and synthetic methodology for 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde .

This guide is structured for researchers requiring actionable data for drug discovery, specifically where this compound serves as a pharmacophore scaffold or intermediate.

Chemical Identity & Database Integration

Compound Class: Fluorinated Biphenyl Aldehyde Primary Application: Pharmaceutical Intermediate (Privileged Scaffold)

This compound is a biaryl system characterized by an aldehyde handle at the ortho position (C2), a fluorine substitution at C5 (meta to the aldehyde), and a methyl group at the para position of the distal ring (C4'). This specific substitution pattern modulates metabolic stability (via fluorine) and lipophilicity (via the methyl group).

Digital Identifiers & Nomenclature

Researchers should use the following strings for precise database retrieval (PubChem, ChemSpider, SciFinder).

Identifier TypeValue / String
IUPAC Name 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde
Alt. Name 5-Fluoro-4'-methylbiphenyl-2-carboxaldehyde
Molecular Formula C₁₄H₁₁FO
SMILES (Canonical) Cc1ccc(cc1)c2cc(F)ccc2C=O
InChI Key Predicted: [Generate via ChemDraw/RDKit based on structure]
CAS RN Note: Often unlisted in public aggregators; search via substructure using 2-Bromo-5-fluorobenzaldehyde precursors.

Physicochemical Profile (In Silico & Experimental)

The following data aggregates calculated values (via ACD/Labs and PubChem algorithms) essential for evaluating "Rule of 5" compliance in drug design.

PropertyValueContext for Drug Design
Molecular Weight 214.24 g/mol Ideal for fragment-based drug discovery (<300 Da).
LogP (Predicted) 3.6 ± 0.4 High lipophilicity due to the biphenyl core and methyl group.
H-Bond Donors 0Aldehyde acts only as an acceptor.
H-Bond Acceptors 2Carbonyl oxygen and Fluorine.
Rotatable Bonds 2The C1-C1' biaryl bond and the aldehyde C-C bond.
Topological Polar Surface Area 17.07 Ų Indicates excellent membrane permeability (blood-brain barrier penetration likely).
Melting Point Est. 65–75 °CSolid at room temperature (based on analogs).

Structural Insight: The C5-Fluorine atom blocks metabolic oxidation at a typically labile position, potentially increasing the half-life of derived drugs compared to the non-fluorinated parent.

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde is the palladium-catalyzed cross-coupling of 2-bromo-5-fluorobenzaldehyde with 4-methylphenylboronic acid .

Reaction Scheme Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SuzukiCoupling cluster_conditions Critical Parameters ReactantA 2-Bromo-5-fluorobenzaldehyde (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 DME/H2O, 80°C ReactantA->Catalyst Oxidative Addition ReactantB 4-Methylphenylboronic Acid (Nucleophile) ReactantB->Catalyst Transmetallation Product 5-Fluoro-4'-methyl- [1,1'-biphenyl]-2-carbaldehyde Catalyst->Product Reductive Elimination Note1 Inert Atmosphere (N2/Ar) Required for Pd(0) stability

Caption: Figure 1. Palladium-catalyzed synthesis pathway via Suzuki-Miyaura cross-coupling.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target compound.

Reagents:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) for 15 minutes.

  • Charging: Add 2-bromo-5-fluorobenzaldehyde (24.6 mmol) and 4-methylphenylboronic acid (29.5 mmol) to the flask.

  • Solvent Addition: Add degassed DME (60 mL) and stir to dissolve.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.74 mmol) under a positive stream of N₂. The solution typically turns yellow/orange.

  • Base Activation: Add the aqueous K₂CO₃ solution (2M, 25 mL).

  • Reflux: Heat the biphasic mixture to 85°C (external oil bath) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation:

  • 1H NMR (CDCl3): Look for the aldehyde proton singlet at ~9.8-10.0 ppm and the methyl singlet at ~2.4 ppm.

  • 19F NMR: Distinct multiplet around -110 to -120 ppm.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact isomer may be sparse, it should be handled according to the GHS standards for halogenated benzaldehydes.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Avoid contact with oxidizing agents (aldehydes can oxidize to carboxylic acids in air over time).

Informatics & Data Retrieval Workflow

To integrate this compound into computational workflows (e.g., docking studies), use the following logic to retrieve or generate 3D conformers.

DataWorkflow Input Input: SMILES String Cc1ccc(cc1)c2cc(F)ccc2C=O Process1 Generate 3D Conformer (RDKit / OpenBabel) Input->Process1 Process2 Calculate Descriptors (LogP, TPSA, RotBonds) Process1->Process2 Output Docking Ready Ligand (.pdbqt / .sdf) Process2->Output

Caption: Figure 2. Computational workflow for generating 3D ligands from 2D identifiers.

References

  • PubChem Database. Compound Summary: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Analog).[4] National Center for Biotechnology Information. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling.[5] Organic Syntheses, 75,[5] 53. Link

  • ChemSpider. Search Repository for Biphenyl Derivatives. Royal Society of Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for Fluorinated Biphenyl Aldehydes

Executive Summary Fluorinated biphenyl aldehydes are critical pharmacophores in medicinal chemistry (e.g., as precursors for AT1 receptor antagonists and liquid crystals).[1] While laboratory-scale synthesis often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated biphenyl aldehydes are critical pharmacophores in medicinal chemistry (e.g., as precursors for AT1 receptor antagonists and liquid crystals).[1] While laboratory-scale synthesis often utilizes rapid microwave methods or exotic ligands, these approaches fail at the kilogram scale due to cost and thermal management issues.

This guide details a scalable, robust Suzuki-Miyaura cross-coupling protocol optimized for process chemistry. Unlike standard academic preparations, this protocol integrates in-situ Palladium scavenging and crystallization-based purification , eliminating the need for silica gel chromatography.

Key Performance Indicators (KPIs):

  • Scalability: Validated from 10g to 1kg batches.

  • Purity: >99.5% (HPLC), <10 ppm residual Pd.

  • Yield: Consistent 85-92% isolated yield.

Strategic Analysis: Route Selection

For the synthesis of 4'-fluoro[1,1'-biphenyl]-4-carbaldehyde, three routes were evaluated. The Suzuki-Miyaura coupling of 4-bromobenzaldehyde and 4-fluorophenylboronic acid was selected as the "Golden Route" for scale-up.

RouteMethodologyScalability ScoreCritical Flaw at Scale
A (Selected) Suzuki Coupling (Aryl Bromide + Boronic Acid) High Requires Pd removal strategy (addressed in this protocol).
BLithiation/Formylation of BiphenylLowCryogenic conditions (-78°C) are expensive and hazardous at scale.
CVilsmeier-Haack FormylationMediumPoor regioselectivity on the biphenyl ring; toxic reagents (POCl3).
Mechanistic Insight: The Fluorine Effect

The presence of the fluorine atom on the boronic acid partner exerts a strong electron-withdrawing inductive effect (-I).

  • Impact: This reduces the nucleophilicity of the arylboronate species during the transmetallation step of the catalytic cycle.

  • Counter-Strategy: We utilize a carbonate base (

    
    ) rather than a phosphate to ensure sufficient activation of the boronate without triggering rapid protodeboronation (a common side reaction where the C-B bond cleaves before coupling).
    

Detailed Protocol: 100g Scale Validation

Reaction: 4-Bromobenzaldehyde + 4-Fluorophenylboronic acid


 Product
Materials & Reagents[2]
  • Substrate A: 4-Bromobenzaldehyde (1.0 equiv, 100.0 g)

  • Substrate B: 4-Fluorophenylboronic acid (1.1 equiv, 83.2 g)

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (0.5 mol%) - Selected for air stability and robustness.
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv).
    
  • Solvent: Toluene / Ethanol (4:1 ratio). Ethanol acts as a phase transfer co-solvent.

  • Scavenger: SiliaMetS® Thiol or activated charcoal (Darco G-60).

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Charging: To a 2L 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Substrate A , Substrate B , and Toluene/Ethanol (800 mL total).

  • Degassing (Critical): Sparge the solution with Nitrogen (

    
    ) for 20 minutes. Oxygen is the enemy of the catalytic cycle, leading to homocoupling byproducts.
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
      (2.2 g) in one portion. The solution will turn orange-red.
    
  • Base Addition: Add the degassed 2.0 M

    
      solution via addition funnel over 10 minutes.
    
  • Heating: Heat the biphasic mixture to reflux (approx. 85-90°C internal) . Agitate vigorously (400 RPM) to ensure mixing of the aqueous/organic phases.

Phase 2: Reaction Monitoring
  • Checkpoint: Monitor by HPLC after 2 hours. The reaction is complete when 4-Bromobenzaldehyde is <0.5% area.

  • Note: If reaction stalls, add 0.1 mol% fresh catalyst dissolved in degassed toluene.

Phase 3: Workup and Metal Scavenging
  • Phase Separation: Cool to 50°C. Separate the aqueous layer (bottom) and discard.

  • Organic Wash: Wash the organic layer with water (2 x 300 mL) and brine (1 x 300 mL).

  • Scavenging (The "Scalable" Step):

    • While the organic layer is still warm (50°C), add Activated Carbon (10 wt% relative to product) or SiliaMetS Thiol (5 wt%) .

    • Stir for 1 hour. This adsorbs the Palladium.[3]

    • Filter through a pad of Celite while warm to remove the scavenger.

Phase 4: Crystallization [4]
  • Solvent Swap: Concentrate the filtrate under vacuum to approx. 300 mL volume.

  • Anti-Solvent Addition: Slowly add n-Heptane (600 mL) while maintaining 50°C.

  • Cooling: Cool slowly to Room Temperature (20°C) over 2 hours, then to 0-5°C for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with cold n-Heptane.

  • Drying: Vacuum oven at 40°C for 12 hours.

Visualization of Workflows

Reaction Logic & Process Flow

The following diagram illustrates the critical decision nodes and flow for the synthesis, emphasizing the scavenging step which is often omitted in academic papers but vital for industry.

G Start Start: Raw Materials Mix 1. Charge & Degas (Tol/EtOH/Water) Start->Mix Cat 2. Add Pd(dppf)Cl2 & Heat to Reflux Mix->Cat Check 3. HPLC Check (>99% Conv?) Cat->Check Check->Cat No (Add time/Cat) PhaseSep 4. Phase Separation (Discard Aqueous) Check->PhaseSep Yes Scavenge 5. Pd Scavenging (Activated Carbon/Thiol) PhaseSep->Scavenge Critical for Pharma Filter 6. Hot Filtration (Remove Pd-C) Scavenge->Filter Cryst 7. Crystallization (Tol/Heptane) Filter->Cryst End Final Product (<10ppm Pd) Cryst->End

Figure 1: Process flow diagram illustrating the integration of Palladium scavenging prior to crystallization.

Catalytic Cycle & Fluorine Influence

Understanding the mechanism allows for troubleshooting. The diagram below highlights where the Fluorine substituent impacts the cycle.

Mechanism cluster_F Fluorine Effect (-I) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting w/ F-) OxAdd->TransMet Base + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki Catalytic Cycle. The Transmetallation step (Red) is electronically deactivated by the Fluorine atom, necessitating the use of strong agitation and optimized base strength.

Troubleshooting & Quality Control

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Conversion Oxygen poisoning of Pd catalyst.Ensure rigorous

sparging; check solvent degassing.
Black Precipitate "Pd Black" formation (catalyst death).Ligand instability. Add 10% excess

or switch to SPhos if problem persists.
Protodeboronation Base too strong or Temp too high.Switch from

to

; lower temp to 75°C.
Colored Product Residual Pd or conjugated impurities.Re-slurry product in Ethanol with 5% wt activated charcoal.
Analytical Specifications (Release Criteria)
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     10.1 (s, 1H, CHO), 7.95 (d, 2H), 7.70 (d, 2H), 7.60 (m, 2H), 7.18 (t, 2H).
    
  • Residual Solvents: Toluene < 890 ppm, Ethanol < 5000 ppm (ICH Q3C).

  • Elemental Impurities: Pd < 10 ppm (ICP-MS).[3]

References

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Chemical Communications, (19), 866–867. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Fluorinated Biphenyl Coupling Reactions

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in fluorinated biphenyl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in fluorinated biphenyl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these critical transformations. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions at the bench. This resource is structured to address common issues in a question-and-answer format, moving from frequent, general problems to more complex, specific scenarios involving fluorinated substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction to form a fluorinated biphenyl has stalled or is giving very low yield. Where do I start troubleshooting?

A low or non-existent yield is the most common issue. A systematic approach is crucial to identifying the root cause without excessive experimentation.

Initial Checks (The "Low-Hanging Fruit"):

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Instability: Boronic acids, particularly electron-deficient heteroaryl boronic acids, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Use freshly purchased or recently purified boronic acid. For enhanced stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] It's also good practice to use a slight excess (1.2-1.5 equivalents) of the boron reagent to counteract potential degradation.[1]

    • Base Integrity: The base is critical for activating the boronic acid for transmetalation.[2] Ensure your base is anhydrous and finely powdered. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often outperform weaker ones like potassium carbonate (K₂CO₃).[3] Interestingly, for K₃PO₄, a small amount of water can sometimes be beneficial.[3]

  • Reaction Atmosphere and Solvent Purity:

    • Oxygen Sensitivity: The active Pd(0) catalyst and phosphine ligands can be oxidized by oxygen, leading to deactivation and an increase in side reactions like the homocoupling of boronic acids.[4] It is crucial to thoroughly degas your solvent and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

    • Solvent Purity: Ensure your solvents are anhydrous, especially if the protocol specifies this. Trace amounts of water can sometimes be detrimental. There are various methods to detect and quantify trace water in organic solvents, including Karl Fischer titration and newer techniques like DNA-based nanomechanical sensors and ambient mass spectrometry.[3][5]

If these initial checks do not resolve the issue, it is time to consider more complex problems like catalyst deactivation.

Q2: I observe a black precipitate in my reaction. What is it, and is it a problem?

The black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[6] While its appearance is common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often signals poor catalyst stability and is correlated with incomplete conversion. This agglomeration drastically reduces the number of accessible catalytic sites, thereby slowing down or halting the reaction.

Causality: Palladium black formation is often a symptom of an underlying issue rather than the root cause itself. It can be triggered by:

  • Inadequate Ligand Protection: An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the specifics) can leave the palladium center coordinatively unsaturated and prone to aggregation.[4]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[4]

  • Poor Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[4]

Q3: Could residual fluoride from my fluorinated starting materials be poisoning the catalyst?

This is a critical and often overlooked issue in the synthesis of fluorinated biphenyls. Fluoride ions (F⁻) have a multifaceted role in Suzuki-Miyaura reactions. While they can act as a base to promote the reaction, excess fluoride can be detrimental.

The Dual Role of Fluoride:

  • Beneficial: Fluoride ions can act as a base to form a fluoroborate species from the boronic acid, which facilitates transmetalation. They can also favor the reaction by forming a trans-[ArPdF(L)₂] complex that reacts with the boronic acid in the rate-determining transmetalation step and can also promote the final reductive elimination step.

  • Detrimental: Excess fluoride can lead to the formation of unreactive anionic boronate species (e.g., [Ar'B(OH)₂F]⁻). This creates a situation where fluoride has two opposing effects on the crucial transmetalation step. Furthermore, fluoride ions can directly interact with the palladium center, potentially leading to the formation of inactive palladium fluoride complexes and inhibiting the catalytic cycle.

Troubleshooting Steps:

  • Analyze Fluoride Content: If you suspect fluoride contamination in your starting materials, you can analyze for it. While direct analysis in an organic matrix can be complex, a common method involves alkali metal fusion to convert organic fluorine to inorganic fluoride, which can then be detected and quantified using methods like an ion-selective electrode (ISE) or titration with thorium nitrate or lanthanum nitrate.[1][4]

  • Purify Starting Materials: If your starting materials are contaminated, purification is necessary. Recrystallization or column chromatography of the fluorinated precursor can help remove residual inorganic fluorides.

  • Use Fluoride Scavengers: In some cases, adding a fluoride scavenger to the reaction mixture can be beneficial. While not a standard practice in Suzuki couplings, exploring reagents that can selectively bind to fluoride ions could be a potential solution.

In-depth Troubleshooting Guides

Guide 1: Diagnosing the Cause of Catalyst Deactivation

When a reaction fails despite optimizing the basic parameters, a more in-depth investigation is needed to determine the cause of catalyst deactivation.

A Reaction Failure (Low Yield/Stalled) B Control Experiment: Run with High-Purity Reagents A->B C Significant Improvement? B->C D Poisoning from Starting Materials/Solvents Likely C->D Yes E Issue is Likely Not Reagent Purity C->E No J Advanced Analysis: - Quench aliquot, analyze by NMR/MS - XPS of isolated catalyst D->J F Catalyst 'Kicker' Experiment: Add Fresh Catalyst to Stalled Reaction E->F G Reaction Resumes? F->G H Original Catalyst Deactivated G->H Yes I Inherent Reaction Problem (e.g., Steric Hindrance, Electronics) G->I No H->J

Caption: A logical workflow for diagnosing catalyst deactivation.

Protocol 1: The "Kicker" Experiment

  • Objective: To determine if the catalyst is the point of failure in a stalled reaction.

  • Procedure:

    • Allow the problematic reaction to run for a period where you would typically see significant conversion.

    • Once the reaction has stalled (as determined by TLC or LC-MS), take a small aliquot for analysis.

    • Under a positive flow of inert gas, add an additional portion of the palladium catalyst and ligand (a "kicker" charge, typically 25-50% of the initial loading).

    • Continue to monitor the reaction.

  • Interpretation:

    • Reaction resumes: This strongly suggests that the original catalyst was deactivated or poisoned.

    • Reaction does not resume: The issue may be inherent to the substrates (e.g., extreme steric hindrance), the reaction conditions are inappropriate, or a product is inhibiting the reaction.

Protocol 2: Analysis of the Catalyst State

  • Objective: To gain insight into the state of the palladium catalyst in a failed reaction.

  • Procedure:

    • Carefully quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

    • Extract the organic components.

    • If a heterogeneous catalyst was used, it can be filtered, washed, and dried for analysis. For homogeneous catalysts, this is more complex, but precipitated palladium black can be isolated.

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of the palladium. The active Pd(0) species will have a characteristic binding energy, while oxidized, less active Pd(II) species will have a different signature.[6]

    • NMR Spectroscopy: While less common for routine analysis, NMR can be a powerful tool for characterizing catalyst-ligand complexes and identifying deactivation products, especially when using ligands with NMR-active nuclei like ³¹P or ¹⁹F.

Guide 2: Mitigating and Reversing Catalyst Poisoning

Once a likely cause of poisoning has been identified, specific actions can be taken.

Potential PoisonSourcePrevention/Mitigation Protocol
Oxygen AirThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration.[4]
Water Solvents, reagents, glasswareUse anhydrous solvents and dry glassware thoroughly. If a reaction is known to be highly water-sensitive, perform it in a glovebox.
Sulfur Compounds Reagents (e.g., from synthesis of thiophene-containing substrates)Purify starting materials by recrystallization or chromatography. In some industrial settings, a sacrificial scavenger bed is used to remove sulfur from feedstocks.
Halide Ions (esp. F⁻, I⁻) Fluorinated starting materials, iodide saltsPurify starting materials. Avoid using iodide salts if possible, as iodide can act as a bridging ligand, forming inactive palladium dimers.[7] Consider alternative bases to those containing fluoride if fluoride poisoning is suspected.
Other Impurities Solvents, starting materialsUse high-purity reagents. Traces of precursors from solvent manufacturing (e.g., 2,3-dihydrofuran in THF) can act as potent poisons.[8]

Regenerating a poisoned catalyst can be more cost-effective than using a fresh batch, especially on a larger scale.

Protocol 3: Regeneration of a Heterogeneous Pd/C Catalyst

  • Objective: To remove poisons and restore the activity of a palladium-on-carbon catalyst.

  • Procedure (General Guideline - specific conditions may vary):

    • Recovery: Filter the Pd/C catalyst from the reaction mixture.

    • Washing: Wash the catalyst sequentially with deionized water and then a suitable organic solvent (e.g., methanol or acetone) to remove adsorbed organic residues. Centrifugation can aid in separating the catalyst from the wash liquids.

    • Treatment for Halide Poisoning: While specific protocols for fluoride are less common, a general approach for halide poisoning involves washing with a dilute base solution (e.g., dilute NaOH) to displace the coordinated halides, followed by extensive washing with deionized water to remove the base.

    • Oxidative Treatment: For poisoning by organic molecules or sulfur compounds, a controlled oxidation can be effective. This involves heating the catalyst in a stream of air at a specific temperature (e.g., 250 °C) to burn off the adsorbed poisons.[9]

    • Reduction: After oxidative treatment, the palladium will be in an oxidized state (PdO). It must be re-reduced to the active Pd(0) state. This can be done by treating the catalyst with a reducing agent like hydrazine or by heating it under a stream of hydrogen gas.

  • Caution: These regeneration procedures should be performed with appropriate safety precautions, especially when working with hydrogen gas or pyrophoric catalysts.

Conclusion

Troubleshooting catalyst poisoning in fluorinated biphenyl coupling reactions requires a blend of systematic experimentation and an understanding of the underlying chemical principles. The electron-withdrawing nature of fluorine and the potential for fluoride ions to interact with the catalytic cycle add layers of complexity to an already nuanced reaction. By starting with the fundamentals—reagent and solvent purity, and a strictly inert atmosphere—many common problems can be avoided. When issues do arise, a logical diagnostic workflow, including control experiments and, if necessary, advanced analytical techniques, can pinpoint the root cause of deactivation. This guide provides a framework for addressing these challenges, enabling the successful synthesis of these valuable fluorinated compounds.

References

  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem Technical Support.
  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. BenchChem Technical Support.
  • Ordóñez, S., Sastre, H., & Díez, F. V. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
  • BenchChem. (2025). troubleshooting failed reactions with 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem Technical Support.
  • Yamamoto, T., et al. (2023). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry.
  • U.S. Patent No. US3959382A. (1976). Method for reactivating palladium catalysts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Xylem Analytics. (n.d.). Titration of Fluoride with Lanthanum nitrate. Retrieved from [Link]

  • U.S. Army, Chemical Corps. (1943). Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
  • ATSDR. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
  • Saltworks Technologies. (2019).
  • Ion Exchange. (2025).
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Fajardo, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

Sources

Optimization

Purification methods for 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde from crude mixtures

Case ID: BPH-ALD-PUR-001 Status: Active Subject: Troubleshooting & Purification Protocols for Crude Suzuki-Miyaura Mixtures Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 5-Fluoro-4'...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BPH-ALD-PUR-001 Status: Active Subject: Troubleshooting & Purification Protocols for Crude Suzuki-Miyaura Mixtures Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde typically involves a Suzuki-Miyaura coupling between a 2-halo-5-fluorobenzaldehyde and 4-methylphenylboronic acid. While robust, this reaction generates a complex impurity profile including residual palladium catalyst, protodeboronation byproducts (toluene derivatives), homocoupling products, and unreacted aryl halides.

This guide provides a modular purification strategy. We prioritize chemical purification (Bisulfite Adduct) over standard chromatography where possible, as it exploits the specific reactivity of the aldehyde group to achieve >98% purity.

Phase 1: Initial Assessment & Catalyst Removal

Q: My crude reaction mixture is dark black/brown. Is this normal? A: Yes. The dark color is due to colloidal palladium (


) precipitates and phosphine oxidation byproducts. You must remove this before attempting chromatography or crystallization, as colloidal Pd can clog columns and poison crystallization seeds.

Protocol: The "Celite Sandwich" Filtration

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Prepare a sintered glass funnel with a 2-inch pad of Celite 545 .

  • Critical Step: Add a layer of activated carbon (charcoal) on top of the Celite if the color is intense.

  • Filter the mixture under weak vacuum.

  • Wash the pad with 3 column volumes of solvent.

  • Concentrate the filtrate.

Technical Insight: If you are in late-stage drug development, check for residual Pd early. Standard Celite filtration removes bulk metal, but for <10 ppm limits, use a scavenger resin (e.g., SiliaMetS® Thiol) stirred in the crude solution for 4 hours before filtration.

Phase 2: The "Magic Bullet" – Bisulfite Purification

Q: Column chromatography is failing to separate my product from the starting aryl halide. They co-elute. What now? A: This is the most common failure mode in Suzuki couplings involving aldehydes. The polarity difference between the biaryl product and the starting aryl halide is often negligible.

Solution: Bypass chromatography by using the Bisulfite Adduct Method .[1] This chemically "tags" your aldehyde, moving it into the aqueous phase (or precipitating it), while all non-aldehyde impurities (halides, biaryls, phosphines) remain in the organic phase.

Workflow Diagram: Bisulfite Purification Strategy

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) BisulfiteAdd Add Saturated NaHSO3 (aq) Stir vigorously 1-4 hours Start->BisulfiteAdd CheckState Check Reaction State BisulfiteAdd->CheckState SolidAdduct Precipitate Forms (Common for Biphenyls) CheckState->SolidAdduct Solid Forms LiquidAdduct No Precipitate (Soluble in Water) CheckState->LiquidAdduct Clear Solution Filter Filter Solid Adduct Wash with EtOAc/Ether SolidAdduct->Filter Separate Phase Separation Keep Aqueous Layer LiquidAdduct->Separate Regen Regeneration Add EtOAc + Na2CO3 (pH 10-12) Filter->Regen Suspend Solid in Solvent Separate->Regen Use Aqueous Phase Final Pure Aldehyde (>98% Purity) Regen->Final

Figure 1: Decision tree for bisulfite-mediated purification of biphenyl aldehydes.

Detailed Protocol: Bisulfite Extraction
  • Adduct Formation:

    • Dissolve 5.0 g of crude oil in 15 mL of Ethanol (or MeOH).

    • Add 15 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Stir vigorously for 2–4 hours.

    • Observation: For biphenyl aldehydes, the bisulfite adduct is often a bulky white solid that precipitates out.

  • Separation (Scenario A: Precipitate formed):

    • Filter the white solid.

    • Wash 1: Water (removes excess bisulfite).

    • Wash 2: Diethyl Ether or EtOAc (removes non-aldehyde organic impurities entrapped in the solid).

    • Result: The filter cake is your pure "masked" product.

  • Regeneration (Unmasking):

    • Suspend the solid in a biphasic mixture of EtOAc (50 mL) and 10% aqueous Sodium Carbonate (

      
      ) or NaOH (1M).
      
    • Stir until the solid dissolves and gas evolution ceases.

    • Separate the organic layer, dry over

      
      , and concentrate.
      

Why this works: The formation of the


-hydroxy sulfonate (adduct) is reversible. Non-carbonyl impurities cannot form this bond and are washed away.

Phase 3: Chromatographic Polish (If Bisulfite is skipped)

Q: I prefer column chromatography. Which solvent system separates the biphenyl aldehyde from the protodeboronation byproduct? A: The protodeboronation byproduct (4-fluoro-4'-methyl-1,1'-biphenyl) is non-polar. The aldehyde is moderately polar.

Recommended Solvent Systems:

  • Gradient: 0%

    
     10% Ethyl Acetate in Hexanes (or Petroleum Ether).
    
  • Isocratic: 5% EtOAc / 95% Hexanes.

Troubleshooting "Streaking": If the aldehyde spot streaks on TLC or the column, it may be oxidizing to the carboxylic acid on the silica.

  • Fix: Add 1% Triethylamine to your solvent system to neutralize acidic sites on the silica gel, though this is rarely needed for simple aldehydes.

Phase 4: Crystallization (Final Polish)

Q: My product is a sticky yellow oil. How do I get a nice solid? A: Biphenyl aldehydes are typically crystalline solids with melting points in the 60–100°C range (depending on substitution). Oils usually indicate residual solvent (toluene/THF) or impurities.

Crystallization Protocol:

  • Solvent A (Good Solvent): Dissolve the crude oil in the minimum amount of hot Ethanol or Isopropanol .

  • Solvent B (Anti-Solvent): Slowly add Water dropwise to the hot solution until a faint turbidity persists.

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then move to a fridge (4°C).

  • Seed: If no crystals form, scratch the glass or add a seed crystal if available.

Alternative System: DCM / Hexanes (Dissolve in minimal DCM, add Hexanes until cloudy, evaporate DCM slowly).

Data Summary: Impurity Profile

Impurity TypeSourcePhysical PropertyRemoval Strategy
Aryl Halide Unreacted Starting MaterialNon-polarBisulfite Method (Best) or Chromatography
Biaryl (No CHO) ProtodeboronationNon-polarWash away during Bisulfite step
Homocoupling Biaryl-BiarylVery Non-polarPrecipitates in MeOH; Chromatography
Palladium CatalystBlack Solid/ColloidCelite Filtration / Thiol Scavengers
Boronic Acid Starting MaterialPolar / Lewis AcidicBasic Aqueous Wash (

)

References

  • Suzuki-Miyaura Coupling & Impurities

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bisulfite Purification Protocol

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[2] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Palladium Removal Techniques

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Among the arsen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the 1H NMR spectrum of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. Rather than a simple data sheet, this document serves as a practical guide, comparing the expected spectral features with data from analogous compounds to provide a comprehensive understanding of the structure-spectrum relationship.

The Significance of Structural Analysis

5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde possesses a scaffold common to many biologically active molecules and functional materials. The presence of a fluorine atom, a methyl group, and a reactive carbaldehyde function on a biphenyl framework imparts unique electronic and steric properties that can influence its chemical reactivity and biological interactions. An unambiguous structural confirmation is the first critical step in any research and development pipeline.

Deciphering the 1H NMR Spectrum: A Predicted Analysis

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction and interpretation can be constructed based on the well-established principles of NMR spectroscopy and a comparative analysis of structurally related compounds.

Molecular Structure and Proton Numbering:

Figure 1: Structure and proton numbering of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde.

Predicted 1H NMR Data Summary:

Proton LabelPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-aldehyde9.8 - 10.2singlet (s) or narrow doublet-Highly deshielded proton of the aldehyde group.[1][2][3] May show a small through-space coupling to H6.
H67.8 - 8.0doublet (d)3J(H6-H4) ≈ 2-3 HzOrtho to the electron-withdrawing aldehyde group, leading to a downfield shift. Coupled to H4 (meta coupling).
H47.5 - 7.7doublet of doublets (dd)3J(H4-H3) ≈ 8-9 Hz, 4J(H4-F) ≈ 5-6 HzOrtho to the fluorine atom and coupled to both H3 and the fluorine atom.
H37.2 - 7.4doublet of doublets (dd) or triplet (t)3J(H3-H4) ≈ 8-9 Hz, 4J(H3-F) ≈ 8-10 HzCoupled to H4 and the fluorine atom. The multiplicity will appear as a triplet if the coupling constants are similar.
H2', H6'7.4 - 7.6doublet (d)3J(H2'-H3') ≈ 8 HzProtons on the methyl-substituted ring, ortho to the other aromatic ring.
H3', H5'7.2 - 7.3doublet (d)3J(H3'-H2') ≈ 8 HzProtons on the methyl-substituted ring, meta to the other aromatic ring.
-CH32.3 - 2.5singlet (s)-Methyl group protons on an aromatic ring.[4][5][6]

Detailed Spectral Interpretation: A Deeper Dive

The Aldehyde Proton (H-aldehyde): The proton attached to the carbonyl carbon of the aldehyde is expected to be the most downfield signal in the spectrum, typically appearing between 9.5 and 10.5 ppm.[3] This significant deshielding is due to the magnetic anisotropy of the carbonyl group.[7] In some cases, a small through-space coupling to the adjacent H6 proton might be observed, leading to a very narrow doublet.

Protons of Ring A (The Fluoro- and Aldehyde-Substituted Ring):

  • H6: This proton is ortho to the strongly electron-withdrawing aldehyde group, which will cause a significant downfield shift. It is expected to appear as a doublet due to meta-coupling with H4.

  • H4 and H3: The signals for these protons will be influenced by both the fluorine atom and the adjacent protons. The fluorine atom will cause splitting of the signals of nearby protons (H-F coupling). H4 is expected to be a doublet of doublets due to coupling with H3 (ortho-coupling, typically 7-9 Hz) and the fluorine atom (meta-coupling, typically 5-8 Hz). H3 will also be a doublet of doublets due to coupling with H4 (ortho-coupling) and the fluorine atom (ortho-coupling, typically 8-10 Hz). If the H-H and H-F coupling constants are similar, the signal for H3 might appear as a triplet.

Protons of Ring B (The Methyl-Substituted Ring):

  • The protons on the 4'-methylphenyl ring are expected to show a simpler pattern. Due to the symmetry of this ring, we anticipate two sets of signals.

  • H2' and H6': These protons are equivalent and will appear as a doublet due to coupling with their respective neighbors, H3' and H5'.

  • H3' and H5': These protons are also equivalent and will appear as a doublet due to coupling with H2' and H6'.

  • -CH3 Protons: The methyl group protons will appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.4 ppm, which is characteristic of a methyl group attached to a benzene ring.[4][5][6]

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often involves a combination of techniques.

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Reveals connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).Unambiguously assigns proton and carbon signals and confirms the overall structure.Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition (High-Resolution MS).High sensitivity, requires very small amounts of sample.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., C=O of the aldehyde, C-F bond).Fast and simple technique.Provides limited information about the overall molecular structure.

Experimental Protocols

Sample Preparation for 1H NMR Spectroscopy:

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Gently shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

1H NMR Data Acquisition:

The following is a general protocol for acquiring a 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

G start Start: Prepared NMR Sample instrument_setup Instrument Setup - Insert sample - Lock on solvent signal - Shim for homogeneity start->instrument_setup acquisition_params Set Acquisition Parameters - Pulse sequence (e.g., zg30) - Number of scans (e.g., 16) - Spectral width (e.g., -2 to 12 ppm) instrument_setup->acquisition_params acquire_fid Acquire Free Induction Decay (FID) acquisition_params->acquire_fid processing Data Processing - Fourier Transform - Phase correction - Baseline correction acquire_fid->processing referencing Reference Spectrum - Set TMS peak to 0.00 ppm processing->referencing integration Integrate Peaks referencing->integration peak_picking Peak Picking - Identify chemical shifts and multiplicities integration->peak_picking end End: Interpreted Spectrum peak_picking->end

Figure 2: A typical workflow for acquiring and processing a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde is predicted to be complex, yet interpretable, with distinct signals for each proton. By leveraging the principles of chemical shifts, spin-spin coupling, and by comparing with the spectra of related compounds, a confident structural assignment can be made. For an irrefutable confirmation of the structure, especially the regiochemistry, two-dimensional NMR techniques such as COSY and HMBC would be highly recommended. This guide provides a solid foundation for researchers to approach the spectral analysis of this, and similar, complex organic molecules with confidence and scientific rigor.

References

  • Supporting Information for a chemical study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEGRcAe-h3zxsaeaAOnRlQanA3Q_epnJLpm66P77aEgoPe3126bAnydqDhkB2iLOVwpYqwDoUUrs0L6mKMHzHQ_pRTvdflTl39D-2Ln4DzMUs-K3LaABe7Wye5WMpFO8uI415rzvG8zk_XEHBvVdagYVewxcRaL0g=]
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  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - Rsc.org. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8-SlbquaqXnjeHxSQk4B5jGwrEmvLmCgj0GCyMUccvtD-5ZDgh-uhsiKjv80LOTD0CgCxniRTph_0dbm3QPFjPqn8upN-gPXES0v8On8p-9eKV2f_EWGg7IZXEYsbqJCeIAErRpcsPIxH7vADteb0NgMy94IkRg==]
  • National Center for Biotechnology Information. (n.d.). 4-Methylbiphenyl. In PubChem. Retrieved from [Link]

  • Example 8. (n.d.). In Spectroscopy Tutorial. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENlNIuXnxsjQoaXoEaI6ZvX_mXcg9GGbuoYex9dkK4fEjgg8NK-c1NuRFjAfi06u-CMi6miirCjtkY5a2MSRskcyHhXKDPt8t7IB4XamvsJhYDMRn73ZS05nFRsxSwYl9yNlj-Svr632z929aJPfWc-JTtybBkxM7_8L8=]
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Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts for Fluorinated Biphenyl Carbaldehydes

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for fluorinated biphenyl carbaldehydes, a class of compounds of significant interest in medicinal chemistry and materials science. We will delve into the underlying principles governing their spectral characteristics, supported by experimental data from related compounds and the robust predictive power of computational chemistry.

The Influence of Fluorine and Carbonyl Groups on Aromatic ¹³C Chemical Shifts

The introduction of a fluorine atom and a carbaldehyde group onto a biphenyl scaffold induces significant and predictable changes in the ¹³C NMR spectrum. Understanding these effects is crucial for accurate spectral assignment and structural verification.

The aldehyde group, being an electron-withdrawing group, deshields the carbonyl carbon, resulting in a characteristic downfield chemical shift, typically in the range of 190-200 ppm.[1] The ipso-carbon to which the aldehyde is attached is also deshielded, while the ortho and para carbons experience a lesser deshielding effect.

Fluorine, the most electronegative element, exerts a strong influence on the chemical shifts of nearby carbon atoms. This influence is a combination of through-bond inductive effects and through-space effects. The carbon directly attached to fluorine (C-F) exhibits a large downfield shift and, notably, a large one-bond carbon-fluorine coupling constant (¹JCF), typically around 240-250 Hz.[2] The effects on the ortho, meta, and para carbons are more nuanced, with the ortho and para carbons generally being shielded (shifted upfield) and the meta carbon showing a smaller downfield shift. This is a consequence of the interplay between fluorine's strong inductive withdrawal and its ability to donate electron density via resonance.

Comparative Analysis of ¹³C NMR Chemical Shifts

Reference Compounds:

To establish a baseline, let's consider the experimental ¹³C NMR data for [1,1'-biphenyl]-4-carbaldehyde and 4-fluorobenzaldehyde.

CompoundCarbonyl C (δ, ppm)Aromatic C (δ, ppm)
[1,1'-biphenyl]-4-carbaldehyde192.0147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4
4-fluorobenzaldehyde190.5166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)

Predicted Trends for Fluorinated Biphenyl Carbaldehydes:

Based on these reference data and established substituent effects, we can predict the trends for a series of monofluorinated biphenyl carbaldehydes. For this guide, we will consider three representative isomers: 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, and 2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges and Key Features for Fluorinated Biphenyl Carbaldehydes

CompoundCarbonyl C (δ, ppm)C-F (δ, ppm)Other Aromatic C (δ, ppm)Key Expected Features
4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde~192~163 (d, ¹JCF ≈ 250 Hz)115-148Upfield shift of C-2' and C-6' relative to biphenyl.
3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde~192~162 (d, ¹JCF ≈ 245 Hz)114-148Complex splitting patterns for carbons in the fluorinated ring.
2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde~192~160 (d, ¹JCF ≈ 245 Hz)115-149Potential for through-space C-F coupling to carbons on the other ring.

Disclaimer: The chemical shift values in Table 1 are estimations based on additive substituent effects and may vary from experimental values.

The Power of Computational Prediction: DFT-GIAO

In the absence of extensive experimental data, in silico prediction of NMR chemical shifts using quantum mechanical calculations has become an indispensable tool for structural assignment.[3] The Gauge-Independent Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), has demonstrated high accuracy in predicting ¹³C chemical shifts.[4]

For the fluorinated biphenyl carbaldehydes discussed, DFT-GIAO calculations would provide a reliable prediction of the full ¹³C NMR spectrum, including the magnitude of C-F coupling constants. This computational data can be used to:

  • Corroborate the predicted trends in Table 1.

  • Aid in the unambiguous assignment of all carbon signals in an experimentally obtained spectrum.

  • Differentiate between closely related isomers.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

Acquiring clean and interpretable ¹³C NMR spectra for fluorinated compounds requires careful consideration of experimental parameters.

1. Sample Preparation:

  • Dissolve 10-20 mg of the fluorinated biphenyl carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the sample is free of particulate matter by filtering if necessary.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal sensitivity and spectral dispersion.
  • Tune and match the ¹³C and ¹⁹F channels of the NMR probe.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar).
  • Spectral Width: A typical spectral width for ¹³C is ~240 ppm (e.g., -10 to 230 ppm).
  • Acquisition Time (AQ): Set to at least 1.0 second to ensure good digital resolution.
  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate T₁ relaxation, especially for quaternary carbons.
  • Number of Scans (NS): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 20:1 for all expected signals). This can range from a few hundred to several thousand scans depending on the sample concentration.
  • Decoupling: Standard proton broadband decoupling (e.g., garp, waltz16).

4. Considerations for Fluorine Coupling:

  • Standard ¹H-decoupled ¹³C spectra of fluorinated compounds will exhibit C-F couplings, which can complicate the spectrum.[2]
  • For simplified spectra, a ¹H and ¹⁹F double-decoupling experiment can be performed. This requires a spectrometer equipped with a triple-resonance probe and appropriate hardware.
  • Alternatively, analyzing the C-F coupling patterns can provide valuable structural information.

5. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Fourier transform, phase correct, and baseline correct the spectrum.
  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing Substituent Effects

The following diagram illustrates the key factors influencing the ¹³C NMR chemical shifts in a generic fluorinated biphenyl carbaldehyde.

G cluster_0 Substituent Effects on Ring A cluster_1 Substituent Effects on Ring B Aldehyde (CHO) Aldehyde (CHO) C_ipso Ipso-Carbon (C1) Aldehyde (CHO)->C_ipso Deshielding C_ortho Ortho-Carbons (C2, C6) Aldehyde (CHO)->C_ortho Deshielding C_para Para-Carbon (C4) Aldehyde (CHO)->C_para Deshielding Biphenyl Core Biphenyl Core C_ipso->Biphenyl Core Fluorine (F) Fluorine (F) C_ipso_F Ipso-Carbon (C-F) Fluorine (F)->C_ipso_F Strong Deshielding + Large ¹JCF C_ortho_F Ortho-Carbons Fluorine (F)->C_ortho_F Shielding C_meta_F Meta-Carbons Fluorine (F)->C_meta_F Weak Deshielding Biphenyl Core->C_ipso_F

Caption: Influence of aldehyde and fluorine substituents on ¹³C NMR chemical shifts.

Conclusion

The ¹³C NMR spectra of fluorinated biphenyl carbaldehydes are rich in structural information. While the presence of fluorine introduces complexity through C-F coupling, it also provides a unique signature for structural confirmation. By understanding the fundamental principles of substituent effects and leveraging the predictive power of computational methods like DFT-GIAO, researchers can confidently assign the ¹³C NMR spectra of these important molecules. The experimental protocol provided herein offers a robust starting point for acquiring high-quality data, which, when combined with theoretical predictions, forms a powerful strategy for the structural elucidation of novel fluorinated compounds.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). DFT Calculations of NMR Parameters (δ, J) in and of Fluorinated Molecules. Accounts of Chemical Research, 39(8), 556-563. [Link]

  • Kutateladze, A. G. (2010). Computational Prediction of 13C NMR Chemical Shifts: A Useful Tool in Structure Determination of Natural Products. Natural Product Reports, 27(9), 1333-1347. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Supporting Information for a chemical communication. (2014). Chem. Commun., 50, 2330–2333. [Link]

  • Thibaudeau, C., & Gesson, J. P. (2005). Aromatic Fluorination. In Fluorine-Containing Synthons (pp. 1-36). Springer, Berlin, Heidelberg. [Link]

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  • Wenzel, T. J. (2019). Fluorine NMR Spectroscopy. In eMagRes (Vol. 8, pp. 1-15). John Wiley & Sons, Ltd. [Link]

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Validation

A Comparative Guide to HPLC Retention Time Analysis of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable analysis of chemical intermediates is paramount. 5-Fluoro-4'-me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable analysis of chemical intermediates is paramount. 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its purity and identity. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for such analyses.

This guide provides an in-depth technical comparison of HPLC methodologies for determining the retention time of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde. Moving beyond a simple recitation of parameters, we will delve into the causal relationships between chromatographic variables and analytical outcomes, offering a framework for method development, optimization, and validation.

The Critical Role of Stationary Phase Selection: A Comparative Analysis

The heart of an HPLC separation lies in the column's stationary phase. The choice of this phase dictates the primary interaction mechanism with the analyte, thereby governing retention and selectivity. For a molecule like 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde, which possesses both hydrophobic (biphenyl structure) and polar (carbaldehyde group, fluorine atom) characteristics, the selection of the stationary phase is a critical decision.

We will compare the performance of the ubiquitous C18 stationary phase with a Biphenyl stationary phase, an alternative that offers unique selectivity for aromatic compounds.[1]

Table 1: Comparison of Stationary Phases for the Analysis of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde

Stationary PhasePrimary Retention Mechanism(s)Expected Performance for the AnalyteAdvantagesDisadvantages
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.[1]Good retention based on the hydrophobicity of the biphenyl backbone.Versatile, widely available, extensive literature support.May offer limited selectivity for structurally similar aromatic compounds.
Biphenyl Mixed-mode: Hydrophobic and π-π interactions.[1][2]Enhanced retention and potentially altered selectivity due to interactions between the biphenyl rings of the analyte and the stationary phase.[2]Improved resolution for aromatic and moderately polar analytes, offering orthogonal selectivity to C18.[1][2]May require more specific mobile phase conditions to optimize both interaction modes.

The biphenyl phase presents a compelling alternative to the traditional C18 phase for this specific analyte. The potential for π-π stacking interactions between the electron-rich aromatic rings of the stationary phase and the analyte can lead to enhanced retention and, more importantly, differential separation from structurally related impurities.[2]

Experimental Workflow: A Self-Validating Approach

A robust analytical method is a self-validating one. The following experimental workflow is designed to systematically evaluate and compare the performance of the selected HPLC columns and establish a reliable retention time reference.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Retention Time Reference A Standard Preparation: 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde in Acetonitrile/Water B Column Screening: C18 vs. Biphenyl A->B C Mobile Phase Optimization: Acetonitrile vs. Methanol Isocratic vs. Gradient Elution B->C D System Suitability Testing: Resolution, Tailing Factor, Plate Count C->D E Specificity: Analysis of Blank and Spiked Samples D->E F Linearity & Range E->F G Accuracy & Precision F->G H Establishment of Retention Time Window G->H I Comparative Data Analysis H->I

Caption: A logical workflow for the development and validation of an HPLC method to establish a reliable retention time reference.

Reference HPLC Protocol

This protocol provides a starting point for the analysis of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde. It is designed to be a robust method, amenable to further optimization and validation.

Objective: To determine the retention time of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde using a reference reversed-phase HPLC method.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Biphenyl analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde reference standard

  • HPLC-grade acetonitrile and water

  • 0.1% Formic acid (optional, for pH control and improved peak shape)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (with 0.1% formic acid, if used)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, if used)

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C. Consistent temperature control is crucial for reproducible retention times.[3][4][5]

    • UV Detection: 254 nm (Aromatic compounds typically exhibit strong absorbance at this wavelength).

    • Elution Mode: Isocratic

    • Initial Mobile Phase Composition: 60% Acetonitrile, 40% Water. This composition can be adjusted based on the initial results to achieve a desirable retention time (typically between 3 and 10 minutes).

  • Data Acquisition and Analysis:

    • Inject the standard solution onto both the C18 and Biphenyl columns.

    • Record the resulting chromatograms and determine the retention time of the analyte for each column.

Interpreting and Comparing Retention Time Data

The retention time of an analyte is a key parameter for its identification. However, it is not an absolute value and can be influenced by several factors.[3][6]

Table 2: Expected Retention Time Behavior and Influencing Factors

ParameterEffect on Retention TimeRationale
Organic Modifier (Acetonitrile vs. Methanol) Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, generally leading to shorter retention times.[7]The choice of organic modifier can also alter selectivity, especially on phenyl-based columns where π-π interactions are significant.[7]
Percentage of Organic Modifier Increasing the percentage of the organic modifier will decrease the retention time.A higher concentration of the stronger eluting solvent will cause the analyte to move through the column more quickly.
Flow Rate Increasing the flow rate will decrease the retention time.The analyte spends less time interacting with the stationary phase at higher flow rates.
Column Temperature Increasing the column temperature will typically decrease the retention time.[3][5]Higher temperatures reduce the viscosity of the mobile phase and can increase the kinetics of mass transfer.

By systematically varying these parameters, a comprehensive understanding of the analyte's chromatographic behavior can be achieved. This data is invaluable for method robustness and transferability.

Conclusion

Establishing a reliable HPLC retention time reference for 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde requires a scientifically sound and systematic approach. This guide has provided a comparative framework for stationary phase selection, a detailed experimental workflow, and a robust reference protocol. By understanding the fundamental principles that govern chromatographic separation and by meticulously validating the chosen method, researchers and drug development professionals can ensure the accuracy and reliability of their analytical results. The use of alternative stationary phases, such as the biphenyl column, offers a powerful tool for achieving orthogonal selectivity and resolving complex sample matrices.

References

  • Altabrisa Group. What Factors Influence HPLC Retention Time Precision? Accessed February 22, 2026.
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Comparative

A Practical Guide to Bioisosteric Replacement Strategies for 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde

A Senior Application Scientist's Field-Proven Insights into Navigating Structure-Activity Relationships and Optimizing Drug-like Properties. In the landscape of modern drug discovery, the strategic modification of a lead...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Navigating Structure-Activity Relationships and Optimizing Drug-like Properties.

In the landscape of modern drug discovery, the strategic modification of a lead compound is a critical determinant of success. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and steric properties, stands as a cornerstone of this optimization process.[1][2][3] This guide provides a comprehensive, in-depth look at applying bioisosteric replacement strategies to a specific and promising scaffold: 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde.

Biphenyl derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The selected lead compound, 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde, presents a synthetically accessible and functionally rich starting point for a medicinal chemistry campaign. The presence of the aldehyde and fluoro groups offers strategic vectors for modification to enhance potency, selectivity, and pharmacokinetic profiles.

This guide will navigate the rationale behind experimental choices, provide detailed protocols for synthesis and evaluation, and present a comparative analysis of hypothetical data to illuminate the nuanced impact of bioisosteric replacements.

The Strategic Imperative for Bioisosteric Modification

The lead compound, while promising, may possess inherent liabilities that can hinder its development into a viable drug candidate. The aldehyde group, for instance, is often susceptible to metabolic oxidation to a carboxylic acid, potentially altering the compound's activity and pharmacokinetic profile. Furthermore, the fluorine atom, while often beneficial for blocking metabolic sites and modulating pKa, may not be optimal for a given biological target.[1][6][7]

The primary objectives of this bioisosteric replacement study are:

  • To enhance metabolic stability: By replacing the aldehyde group with more metabolically robust functionalities.

  • To modulate potency and selectivity: By altering the electronic and steric properties of the molecule through modifications at both the aldehyde and fluoro positions.

  • To fine-tune physicochemical properties: Such as solubility and lipophilicity, to improve the overall drug-like characteristics of the scaffold.

Charting the Course: A Bioisosteric Replacement Strategy

Our strategy will focus on the systematic replacement of the aldehyde and fluoro groups with a curated selection of bioisosteres. The choice of each isostere is guided by established principles of medicinal chemistry to probe different aspects of the structure-activity relationship (SAR).

cluster_aldehyde Aldehyde Bioisosteres cluster_fluoro Fluoro Bioisosteres Lead 5-Fluoro-4'-methyl- [1,1'-biphenyl]-2-carbaldehyde Aldehyde_Analogs Nitrile Oxetane Tetrazole Acylsulfonamide Lead->Aldehyde_Analogs Metabolic Stability Hydrogen Bonding Fluoro_Analogs Hydrogen Methyl Cyano Trifluoromethyl Lead->Fluoro_Analogs Lipophilicity pKa Modulation

Figure 1: A strategic overview of the bioisosteric replacement plan for 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde.

Experimental Roadmap: From Synthesis to Biological Evaluation

A robust experimental plan is paramount to generating high-quality, interpretable data. The following sections outline the synthetic and analytical protocols for this bioisosteric replacement study.

General Synthetic Approach

The synthesis of the target analogs will leverage a convergent strategy, with the Suzuki-Miyaura cross-coupling reaction as the cornerstone for constructing the biphenyl core.

A Aryl Boronic Acid/Ester C Suzuki-Miyaura Coupling A->C B Aryl Halide B->C D Biphenyl Core C->D E Functional Group Interconversion D->E F Target Analogs E->F

Figure 2: A generalized workflow for the synthesis of the biphenyl analogs.

Protocol for a Representative Suzuki-Miyaura Coupling:

  • To a degassed solution of the appropriate aryl halide (1.0 eq) and aryl boronic acid or ester (1.2 eq) in a 3:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological and Physicochemical Profiling

A multi-pronged approach to biological and physicochemical evaluation will provide a comprehensive understanding of the impact of each bioisosteric modification.

Primary Biological Assay: Fungal Growth Inhibition

Given the known antifungal activity of some biphenyl derivatives, a primary screen will assess the in vitro inhibitory activity of the synthesized analogs against a representative fungal pathogen, Botrytis cinerea.[8]

Protocol for Antifungal Susceptibility Testing:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial dilutions of the stock solutions in potato dextrose broth (PDB).

  • Add a standardized inoculum of B. cinerea spores to each well.

  • Incubate the plates at 25 °C for 48-72 hours.

  • Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.

Secondary Assays:

  • Metabolic Stability Assay (Human Liver Microsomes): To assess the susceptibility of the analogs to phase I metabolism.

  • Kinetic Solubility Assay: To determine the aqueous solubility of the compounds.

  • LogD7.4 Determination: To measure the lipophilicity of the analogs at physiological pH.

Comparative Analysis of Bioisosteric Replacements (Hypothetical Data)

The following tables present hypothetical data to illustrate the potential outcomes of the bioisosteric replacement studies.

Table 1: Bioisosteric Replacement of the Aldehyde Group

CompoundRMIC (B. cinerea) (µg/mL)HLM Half-life (min)Solubility (µM)LogD7.4
Lead -CHO815253.2
1 -CN445303.1
2 Oxetane16>120502.8
3 Tetrazole32>120>1002.5
4 -CONHSO₂Me290403.0

Analysis of Aldehyde Replacements:

  • The nitrile analog 1 demonstrates improved potency and metabolic stability compared to the lead aldehyde.

  • The oxetane 2 and tetrazole 3 analogs show significantly enhanced metabolic stability and solubility, albeit with a reduction in antifungal activity. This suggests that the hydrogen bond accepting capacity of the aldehyde may be important for activity.

  • The acylsulfonamide 4 emerges as a promising candidate, with superior potency, good metabolic stability, and a favorable physicochemical profile.

Table 2: Bioisosteric Replacement of the Fluoro Group

CompoundXMIC (B. cinerea) (µg/mL)HLM Half-life (min)Solubility (µM)LogD7.4
Lead -F815253.2
5 -H1612203.5
6 -CH₃810153.8
7 -CN420352.9
8 -CF₃>6435104.1

Analysis of Fluoro Replacements:

  • Replacement of the fluorine with hydrogen (5 ) or a methyl group (6 ) leads to a decrease or no change in potency, respectively, and a slight increase in lipophilicity.

  • The cyano analog 7 shows improved potency and a more favorable LogD, suggesting that an electron-withdrawing group at this position is beneficial for activity.

  • The trifluoromethyl analog 8 is significantly less active, likely due to its increased steric bulk and high lipophilicity.

Concluding Remarks and Future Directions

This guide has presented a systematic and experimentally grounded approach to bioisosteric replacement studies, using 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde as a representative starting point. The hypothetical data illustrates how strategic modifications can lead to significant improvements in potency, metabolic stability, and physicochemical properties.

The acylsulfonamide analog 4 and the cyano-fluoro analog 7 represent promising avenues for further investigation. Future work should focus on the synthesis of a broader range of analogs to further probe the SAR, as well as in vivo efficacy and pharmacokinetic studies to validate the in vitro findings. By employing a logical and iterative approach to bioisosteric replacement, researchers can accelerate the journey from a promising lead compound to a potential drug candidate.

References

  • Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1343-1360. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Wagener, M., & van der Neut, J. M. (2006). The quest for bioisosteric replacements. Journal of Chemical Information and Modeling, 46(2), 645-654. [Link]

  • Barreiro, E. J., et al. (2003). Bioisosterism: a useful strategy for molecular modification and drug design. Química Nova, 26(6), 851-863. [Link]

  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Kumar, R., & Locuson, C. W. (2014). In vitro metabolic stability. In Optimization in drug discovery (pp. 117-133). Humana Press, Totowa, NJ.
  • Bleicher, K. H., et al. (2003). Hit and lead generation: beyond high-throughput screening. Nature Reviews Drug Discovery, 2(5), 369-378.
  • Anonymous. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Retrieved February 24, 2026. [Link]

  • Al-Ostoot, F. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19134-19183. [Link]

  • Gadeela, P. K., et al. (2025). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. Chemistry & Biodiversity.
  • Jain, S., et al. (2017). Biphenyls as important organic intermediates. Journal of Chemical and Pharmaceutical Research, 9(1), 1-10.
  • Pisano, C., et al. (2021). Biphenyl derivatives as anticancer agents. Molecules, 26(11), 3183.
  • Wang, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(42), 15488-15499. [Link]

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Safety & Regulatory Compliance

Safety

5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde. The procedures outlined below are grounded in es...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste management to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Initial Precautions

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Irritation: Likely to cause skin and serious eye irritation.[1][2][4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5][6]

Immediate Safety Precautions:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[1][7][8]

  • Avoid the generation of dust or aerosols.[7][8]

Segregation and Containerization of Waste

Proper segregation is the first critical step in the waste disposal process to prevent dangerous chemical reactions.[9][10]

Step-by-Step Protocol:

  • Designate a Waste Stream: This compound should be classified as a halogenated organic solid waste . Do not mix it with non-halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[6]

  • Select an Appropriate Container:

    • Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap.[11][12][13] High-density polyethylene (HDPE) containers are a suitable choice.

    • Ensure the container is in good condition, free from cracks or leaks.[12]

  • Waste Accumulation:

    • For pure solid compound or materials heavily contaminated with it (e.g., weighing paper, gloves), place them directly into the designated solid waste container.

    • For solutions, use a designated container for halogenated organic liquid waste .

    • Do not overfill containers; a general rule is to fill to no more than 80-90% capacity to allow for vapor expansion and prevent spills.[1][10]

Labeling and Storage

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[13][14]

Labeling Procedure:

  • Affix a Hazardous Waste Label: As soon as the first particle of waste is added to the container, it must be labeled.[1][15] Use the official hazardous waste labels provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label Information:

    • Write the words "Hazardous Waste ".[13][14]

    • Clearly list all chemical constituents by their full name, including "5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde" and any solvents or other chemicals present, with their approximate percentages.[11][14]

    • Indicate the accumulation start date (the date the first waste was added).[1]

    • Include the name of the principal investigator and the laboratory location.

Storage Requirements:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[1][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Utilize secondary containment, such as a larger, chemically resistant bin or tray, to contain any potential leaks.[1][11][13]

  • Store the container away from incompatible chemicals.[9]

Arranging for Final Disposal

Disposal of hazardous waste must be conducted through your institution's EHS office or a certified hazardous waste contractor.[11][16]

Disposal Workflow:

  • Monitor Waste Levels: Keep track of the amount of waste in the container.

  • Schedule a Pickup: Once the container is full or reaches the institutional time limit for storage in an SAA, arrange for its collection. Contact your EHS office to schedule a pickup.[1][14]

  • Prepare for Transport: Ensure the container is securely sealed and the label is accurate and complete before the scheduled pickup.[1]

  • Professional Removal: Trained EHS personnel or a certified contractor will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

Final Disposal Method: The standard and most effective disposal method for halogenated organic compounds like 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde is high-temperature incineration in a specialized hazardous waste incinerator.[5][6] This process ensures the complete destruction of the compound, minimizing its environmental impact.[6]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Facility A 1. Identify Waste 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde B 2. Segregate as Halogenated Organic Waste A->B C 3. Select & Prepare Compatible Container B->C D 4. Affix & Complete Hazardous Waste Label C->D E 5. Add Waste to Container (Do not exceed 90% capacity) D->E F 6. Store Securely in SAA with Secondary Containment E->F G 7. Schedule Pickup with EHS when container is full F->G Hand-off H 8. EHS or Certified Contractor Collects Waste G->H I 9. Transport to a Licensed TSDF H->I J 10. Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Container Fill Level ≤ 90% capacityTo allow for expansion and prevent spills during handling and transport.[1][10]
pH of Aqueous Solutions for Drain Disposal > 5.5 and < 11.0Not applicable to this compound; drain disposal is prohibited.[15]
Storage Limit in SAA ≤ 55 gallonsA common regulatory limit for the total amount of hazardous waste in an SAA.[15]
Incineration Temperature ~1200 KRecommended temperature to ensure complete destruction of halogenated compounds and prevent the formation of toxic byproducts like dioxins and furans.[6]

References

  • Chemical Waste Disposal - Stanford Environmental Health & Safety. [Link]

  • Chemical Waste Disposal Procedures | Environmental Health and Safety - Virginia Tech. [Link]

  • Hazardous Waste Guidelines - Carnegie Mellon University. [Link]

  • EHS 200.04 Chemical Waste Management Procedures - LSU Health New Orleans. [Link]

  • Waste disposal technologies for polychlorinated biphenyls - PMC. [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste | Washington State Department of Ecology. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - Madridge Publishers. [Link]

  • BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET - Radco Industries. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Policies. [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. [Link]

  • Material Safety Data Sheet - EPA OSC Response. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • SDS US. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. [Link]

  • SAFETY DATA SHEET - Durham Tech. [Link]

  • Hazardous waste acceptance conditions - University of Groningen. [Link]

  • 4'-Fluoro-(1,1'-biphenyl)-4-carbaldehyde | C13H9FO | CID 1392550 - PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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